methyl 4-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoate ester linked to an imine group, which is further connected to a dihydroacenaphthylene moiety. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate typically involves the condensation of 1,2-dihydroacenaphthylene-5-amine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxime or nitrile derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The dihydroacenaphthylene moiety may also interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]-4-nitrophenol
- Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]-4-hydroxybenzoate
Uniqueness
Methyl 4-[(E)-[(1,2-dihydroacenaphthylen-5-yl)imino]methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H17NO2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
methyl 4-(1,2-dihydroacenaphthylen-5-yliminomethyl)benzoate |
InChI |
InChI=1S/C21H17NO2/c1-24-21(23)17-7-5-14(6-8-17)13-22-19-12-11-16-10-9-15-3-2-4-18(19)20(15)16/h2-8,11-13H,9-10H2,1H3 |
InChI Key |
WLOUEAGTIVOYHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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